Cas no 2227867-67-4 (rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol)

rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol
- 2227867-67-4
- EN300-1634061
-
- Inchi: 1S/C9H18O/c1-7(2)6-8-4-3-5-9(8)10/h7-10H,3-6H2,1-2H3/t8-,9+/m0/s1
- InChI Key: KHOQDWZNRSMFSX-DTWKUNHWSA-N
- SMILES: O[C@@H]1CCC[C@H]1CC(C)C
Computed Properties
- Exact Mass: 142.135765193g/mol
- Monoisotopic Mass: 142.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 98.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 2.4
rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1634061-2.5g |
rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol |
2227867-67-4 | 2.5g |
$3051.0 | 2023-06-04 | ||
Enamine | EN300-1634061-10.0g |
rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol |
2227867-67-4 | 10g |
$6697.0 | 2023-06-04 | ||
Enamine | EN300-1634061-2500mg |
rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol |
2227867-67-4 | 2500mg |
$810.0 | 2023-09-22 | ||
Enamine | EN300-1634061-250mg |
rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol |
2227867-67-4 | 250mg |
$381.0 | 2023-09-22 | ||
Enamine | EN300-1634061-10000mg |
rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol |
2227867-67-4 | 10000mg |
$1778.0 | 2023-09-22 | ||
Enamine | EN300-1634061-0.5g |
rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol |
2227867-67-4 | 0.5g |
$1495.0 | 2023-06-04 | ||
Enamine | EN300-1634061-0.05g |
rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol |
2227867-67-4 | 0.05g |
$1308.0 | 2023-06-04 | ||
Enamine | EN300-1634061-0.1g |
rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol |
2227867-67-4 | 0.1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1634061-1.0g |
rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol |
2227867-67-4 | 1g |
$1557.0 | 2023-06-04 | ||
Enamine | EN300-1634061-0.25g |
rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol |
2227867-67-4 | 0.25g |
$1432.0 | 2023-06-04 |
rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol Related Literature
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Additional information on rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol
Rac-(1R,2S)-2-(2-Methylpropyl)cyclopentan-1-ol: A Comprehensive Overview
Rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol, also known by its CAS number CAS No. 2227867-67-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a bicyclic alcohol with a unique stereochemistry, making it a valuable molecule for both academic research and industrial applications. The compound's structure consists of a cyclopentane ring substituted with a hydroxyl group at position 1 and a 2-methylpropyl group at position 2, creating a chiral center that contributes to its enantiomeric properties.
The synthesis of rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol has been extensively studied, with researchers employing various methodologies to achieve high yields and optimal stereocontrol. Recent advancements in asymmetric catalysis have enabled the synthesis of this compound with exceptional enantiomeric excess (ee), making it a prime candidate for use in chiral resolution studies. The compound's stereochemistry plays a crucial role in its biological activity, as demonstrated by its potential as a lead compound in drug discovery programs targeting specific G-protein coupled receptors (GPCRs).
One of the most notable applications of CAS No. 2227867-67-4 is in the development of novel therapeutic agents. Preclinical studies have shown that this compound exhibits potent activity against certain inflammatory pathways, suggesting its potential utility in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, recent research has highlighted its ability to modulate lipid metabolism, opening new avenues for its application in cardiovascular drug development.
The physical and chemical properties of rac-(1R,2S)-2-(2-methylpropyl)cyclopentan-1-ol have been thoroughly characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). These studies have provided critical insights into the compound's stability, solubility, and reactivity under various conditions. For instance, the compound demonstrates excellent solubility in organic solvents, making it suitable for use in organic synthesis reactions.
In terms of industrial applications, CAS No. 2227867-67-4 has found utility in the production of specialty chemicals and advanced materials. Its unique stereochemistry makes it an ideal building block for constructing complex molecular architectures, including those required for the synthesis of biologically active molecules. Furthermore, recent breakthroughs in continuous-flow chemistry have enabled the scalable production of this compound, ensuring its availability for both research and commercial purposes.
The environmental impact of rac-(1R,2S)-
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